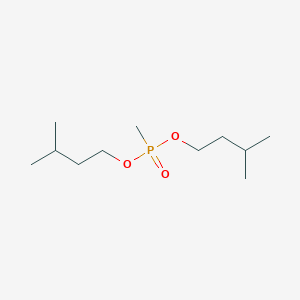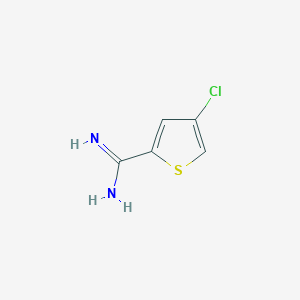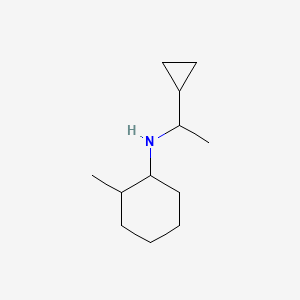
Phosphonic acid, methyl-, bis(3-methylbutyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . These reactions typically require mild conditions and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of phosphonic acid, P-methyl-, bis(3-methylbutyl) ester often involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, P-methyl-, bis(3-methylbutyl) ester involves its ability to form stable complexes with metal ions and its role as a bioisostere for phosphate groups. This allows it to interact with various molecular targets and pathways, including enzymes and receptors involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, methyl-, bis(1-methylheptyl) ester
- Phosphonic acid, [ [ (trimethylsilyl)amino]methyl]-, bis(trimethylsilyl) ester
- Phosphonic acid, bis(2-ethylhexyl) ester
Uniqueness
Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. Its stability and versatility in various reactions make it particularly valuable in industrial and research applications .
Eigenschaften
CAS-Nummer |
2452-70-2 |
|---|---|
Molekularformel |
C11H25O3P |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
3-methyl-1-[methyl(3-methylbutoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C11H25O3P/c1-10(2)6-8-13-15(5,12)14-9-7-11(3)4/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
YXHUEGLTOGMNPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOP(=O)(C)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran](/img/structure/B12099934.png)



![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)




![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)


